3,5-Dichloro-4-ethoxybenzaldehyde is an aromatic compound classified as a substituted benzaldehyde. This compound features two chlorine atoms and an ethoxy group attached to a benzene ring, making it of interest in various chemical applications, particularly in organic synthesis and pharmaceuticals.
The compound can be synthesized through several methods involving chlorination and alkylation reactions. It is primarily derived from the chlorination of 4-ethoxybenzaldehyde or through the reaction of 3,5-dichlorophenol with ethyl iodide.
3,5-Dichloro-4-ethoxybenzaldehyde is classified under:
The synthesis of 3,5-Dichloro-4-ethoxybenzaldehyde can be achieved using various methods:
The reaction conditions for chlorination generally require temperatures between 0°C to room temperature to prevent over-chlorination. The use of solvents such as dichloromethane or chloroform can aid in solubilizing reactants and controlling reaction rates.
The molecular formula for 3,5-Dichloro-4-ethoxybenzaldehyde is C10H10Cl2O2. Its structure consists of:
Key structural data includes:
3,5-Dichloro-4-ethoxybenzaldehyde can participate in various chemical reactions:
In nucleophilic addition reactions, conditions such as acidic or basic environments can significantly influence product formation. For example, using sodium borohydride can reduce the aldehyde group to an alcohol.
The mechanism by which 3,5-Dichloro-4-ethoxybenzaldehyde reacts typically involves:
The reaction kinetics can vary based on solvent polarity and temperature, influencing both reaction rates and product distributions.
3,5-Dichloro-4-ethoxybenzaldehyde finds applications in various fields:
Human African trypanosomiasis (HAT), caused by Trypanosoma brucei, necessitates novel therapeutics due to the toxicity and limited blood-brain barrier penetration of existing treatments like pentamidine and eflornithine [1]. 3,5-Dichloro-4-ethoxybenzaldehyde serves as the precursor for fragments targeting TbMetRS—an enzyme critical for protein synthesis in T. brucei. Structure-guided design identified the 3,5-dichloro-4-ethoxybenzyl moiety as a high-affinity fragment for the enlarged methionine pocket (EMP) of TbMetRS. Inhibitors incorporating this fragment, such as compound 2 (Fig. 1), exhibited potent enzyme inhibition (IC₅₀ < 50 nM) and anti-parasitic activity (EC₅₀ = 22 nM) [1]. Crystallographic studies confirmed that the dichloroethoxybenzyl group occupies the hydrophobic subpocket of EMP, forming van der Waals contacts with residues Leu289, Phe311, and Leu314, while the ethoxy oxygen hydrogen-bonds with Thr317, preorganizing the inhibitor for optimal binding [1].
Table 1: Anti-Trypanosomal Activity of EMP-Targeting Inhibitors
Compound | EMP-Binding Fragment | Linker Type | TbMetRS IC₅₀ (nM) | Anti-Parasitic EC₅₀ (nM) |
---|---|---|---|---|
1 | 3,5-Dichlorophenyl | Cyclic | <50 | 39 |
2 | 3,5-Dichloro-4-ethoxybenzyl | Linear | <50 | 22 |
5p | 3,5-Dichloro-2-ethoxybenzyl | Cyclic | <50 | 40 |
7 | 3,5-Dichloro-2-ethoxybenzyl | Linear | <50 | 314 |
13 | 6,8-Dichlorotetrahydroquinoline | Linear | <50 | 4 |
The EMP is a hydrophobic cavity adjacent to TbMetRS’s active site that accommodates diverse substituents beyond methionine’s side chain [1]. Systematic optimization of the EMP-binding fragment revealed that:
Fragment replacement strategies identified 6,8-dichlorotetrahydroquinoline as a superior EMP binder. When incorporated into the linear scaffold (compound 13), it achieved sub-nanomolar anti-parasitic activity (EC₅₀ = 4 nM) due to additional π-stacking with Tyr331 and hydrogen bonding via the tetrahydroquinoline nitrogen [1].
The linker geometry profoundly influences inhibitor potency by modulating fragment orientation and physicochemical properties:
Table 2: Impact of Linker Geometry on Inhibitor Efficacy
Parameter | Linear Linker Scaffold (e.g., Compound 2/13) | Cyclic Linker Scaffold (e.g., Compound 1/11) |
---|---|---|
EC₅₀ Range (nM) | 4–314 | 39–827 |
Optimal EMP Fragment | 6,8-Dichlorotetrahydroquinoline (EC₅₀ = 4 nM) | 3,5-Dichloro-2-ethoxybenzyl (EC₅₀ = 40 nM) |
Ligand Efficiency (LE) | 0.43 (Compound 13) | 0.31 (Compound 1) |
Ligand-Lipophilicity Efficiency (LLE) | 4.38 (Compound 13) | 2.96 (Compound 2) |
Crystal structures of TbMetRS-compound 13 complex (PDB: 5V7Y) verified that the linear linker allows deeper EMP penetration of the tetrahydroquinoline moiety versus cyclic scaffolds, while maintaining water-mediated hydrogen bonds between the imidazopyridine core and Asp328/Arg330 [1]. This structural insight explains the 10-fold potency boost in linear derivatives and guides future linker design.
Chemical Identity Table
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